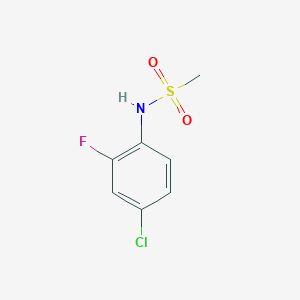

N-(4-chloro-2-fluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTXMKVURYYPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)methanesulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .

Scientific Research Applications

N-(4-chloro-2-flu

Biological Activity

N-(4-chloro-2-fluorophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₇H₇ClFN₂O₂S. Its structure features a methanesulfonamide group attached to a phenyl ring substituted with chlorine and fluorine atoms. These substituents contribute to its reactivity and biological activity, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound possesses significant biological activity, particularly as an enzyme inhibitor. Notably, it has shown potential in the following areas:

- Anticancer Properties : The compound has been studied for its ability to inhibit murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. This suggests potential applications in cancer therapy by disrupting protein-protein interactions critical for tumor growth.

- Antimicrobial Activity : Structural analogs of this compound have demonstrated antibacterial and antifungal activities, indicating a broader spectrum of biological implications.

- Enzyme Inhibition : Studies have highlighted its interactions with various enzymes, suggesting that modifications to its structure can enhance or diminish its biological activity, thereby providing insights into structure-activity relationships.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Interaction : The sulfonamide group can inhibit the activity of enzymes by mimicking the transition state of the substrate, thereby blocking substrate binding or catalysis.

- Protein Inhibition : By inhibiting MDM2, the compound may restore the function of p53, leading to increased apoptosis in cancer cells .

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| N-(4-chlorophenyl)methanesulfonamide | Antibacterial | More potent against certain bacterial strains |

| N-(3-fluorophenyl)methanesulfonamide | Anticancer | Higher selectivity for specific targets |

| N-(4-bromophenyl)methanesulfonamide | Enzyme inhibition | Different pharmacokinetic profile |

| N-(4-nitrophenyl)methanesulfonamide | Enhanced solubility | Used in various therapeutic areas |

This table illustrates how variations in substituents can significantly affect biological activity and applications, emphasizing the uniqueness of this compound within this class.

Case Study: MDM2 Inhibition

A study focusing on the inhibition of MDM2 by this compound demonstrated that it effectively disrupted the interaction between MDM2 and p53 in vitro. This disruption led to increased levels of p53, promoting apoptosis in cancer cells. The study highlighted the importance of structural modifications for enhancing inhibitory potency against MDM2 .

Q & A

Q. What are the established synthetic routes for preparing N-(4-chloro-2-fluorophenyl)methanesulfonamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 4-chloro-2-fluoroaniline and methanesulfonyl chloride under basic conditions. A typical procedure involves dissolving the aniline derivative in dichloromethane or tetrahydrofuran, adding triethylamine as a base, and reacting with methanesulfonyl chloride at 0–25°C for 4–12 hours. Work-up includes washing with aqueous HCl, drying, and recrystallization from ethanol . For analogous sulfonamides, acetic anhydride has been used as an acylating agent in reflux conditions, followed by ice quenching and solvent evaporation for crystallization .

Table 1 : Example Reaction Conditions for Sulfonamide Synthesis

| Reactant | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-chloro-2-fluoroaniline | Et₃N | DCM | 0–25°C | 12 h | ~75% | Adapted from |

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanolic solutions. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Structure refinement employs SHELXL-2018/3 , with hydrogen atoms placed geometrically using a riding model. Key parameters include R-factor (<0.05), bond length accuracy (mean σ = 0.006 Å), and torsion angles to assess planarity (e.g., nitro group deviations in analogous compounds: −16.7° to 160.9°) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of sulfonamide derivatives like this compound?

Methodological Answer: Stabilization arises from hydrogen bonding (e.g., C–H∙∙∙O interactions between methyl hydrogens and sulfonyl oxygen) and π-π stacking of aromatic rings. In related structures, centrosymmetric dimers form via head-to-tail C–H∙∙∙O bonds, creating 1D chains along specific crystallographic axes . Non-covalent interaction (NCI) plots or Hirshfeld surface analysis can quantify contributions from van der Waals forces and halogen interactions (Cl/F∙∙∙S/O) .

Q. How do electronic effects of substituents influence the reactivity of the sulfonamide group in electrophilic substitution reactions?

Methodological Answer: Electron-withdrawing groups (e.g., –Cl, –F) para or ortho to the sulfonamide enhance its electrophilicity. Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) show decreased electron density at the sulfonyl sulfur in fluorinated derivatives, increasing susceptibility to nucleophilic attack. Experimental validation involves kinetic studies under varied conditions (e.g., pH, solvent polarity) and monitoring via ¹⁹F NMR .

Table 2 : Substituent Effects on Sulfonamide Reactivity

| Substituent | Position | Hammett σ Value | Reaction Rate (k, s⁻¹) |

|---|---|---|---|

| –Cl | para | +0.23 | 0.45 |

| –F | ortho | +0.06 | 0.32 |

| –NO₂ | meta | +1.27 | 1.89 |

Q. What strategies are employed to resolve contradictions in spectroscopic vs. crystallographic data for sulfonamide derivatives?

Methodological Answer: Discrepancies between NMR (e.g., unexpected splitting) and SC-XRD data (e.g., bond lengths) are addressed via:

- Dynamic NMR to probe conformational exchange.

- High-resolution mass spectrometry (HRMS) to confirm molecular integrity.

- Computational optimization (e.g., Gaussian 16) comparing gas-phase and solid-state structures . For example, SC-XRD may reveal twisted conformations undetectable by NMR due to rapid rotation in solution .

Methodological Guidance for Experimental Design

Q. How to optimize reaction conditions for introducing sulfonamide groups into halogenated aromatic systems?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic amines and sulfonyl chlorides.

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate reactions by stabilizing intermediates.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., sulfone formation).

- Workflow : Use TLC (silica gel, ethyl acetate/hexane) to monitor progress and column chromatography (SiO₂, 20–40% EtOAc/hexane) for purification .

Applications in Drug Discovery

Q. What role does this compound play as a pharmacophore in medicinal chemistry?

Methodological Answer: Sulfonamides are key in designing enzyme inhibitors (e.g., carbonic anhydrase, COX-2) due to their ability to mimic carboxylate groups. Molecular docking (AutoDock Vina) with target proteins (PDB: 1CX2) reveals hydrogen bonding between the sulfonamide oxygen and active-site residues. Structure-activity relationship (SAR) studies involve modifying the halogen substituents to optimize binding affinity and selectivity .

Safety and Handling in Research Settings

Q. What precautions are critical when handling halogenated sulfonamides in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.